molecular formula C17H18ClN3O4 B5439200 N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B5439200
M. Wt: 363.8 g/mol
InChI Key: ITEXVYWKSNIYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which is a key signaling molecule involved in various cellular processes such as immune cell activation, proliferation, and differentiation.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide selectively inhibits SYK, which is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling. SYK is involved in various cellular processes such as B-cell receptor signaling, Fc receptor signaling, and integrin signaling. This compound binds to the ATP-binding site of SYK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and immune cell activation in various animal models of autoimmune diseases and inflammatory disorders. This compound has also been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments, such as its high selectivity for SYK and its ability to inhibit downstream signaling pathways. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at higher doses.

Future Directions

There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide research, such as its potential use in combination therapies for cancer treatment, its efficacy in various autoimmune diseases and inflammatory disorders, and its potential use in other diseases such as asthma and allergy. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its long-term safety and efficacy in clinical trials.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases. Its selective inhibition of SYK-mediated signaling pathways makes it a promising candidate for cancer treatment and autoimmune diseases. Further studies are needed to determine its optimal dosage and administration and to investigate its long-term safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with furoyl chloride to form 5-chloro-2-methoxyphenyl 2-furoate. The intermediate is then reacted with piperazine and carboxylic acid to form this compound. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and inflammatory diseases. It has been shown to inhibit SYK-mediated signaling pathways in immune cells, leading to reduced inflammation and immune cell activation. This compound has also been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-24-14-5-4-12(18)11-13(14)19-17(23)21-8-6-20(7-9-21)16(22)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEXVYWKSNIYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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